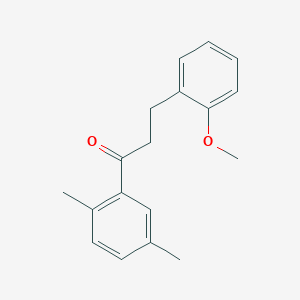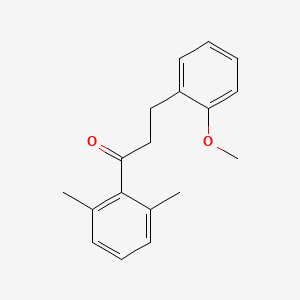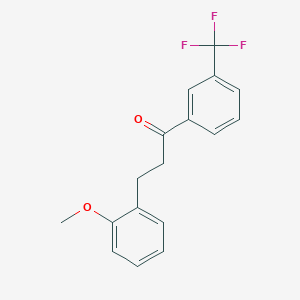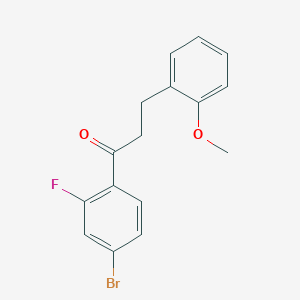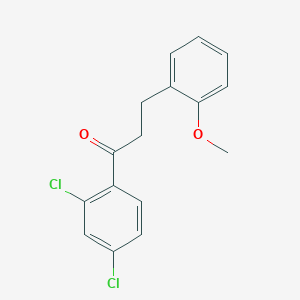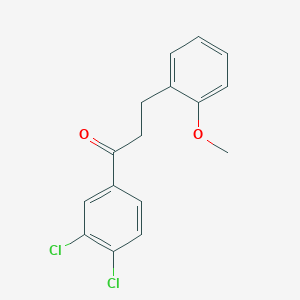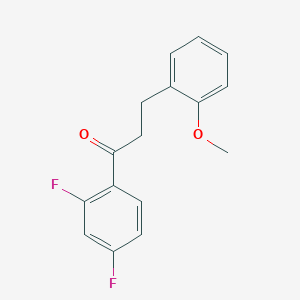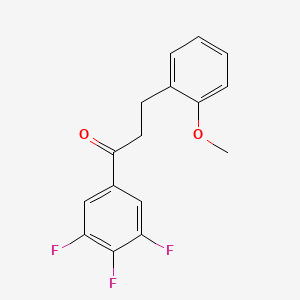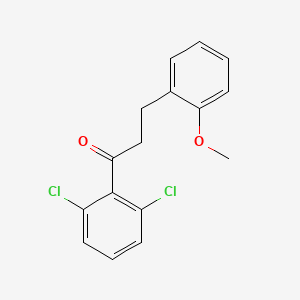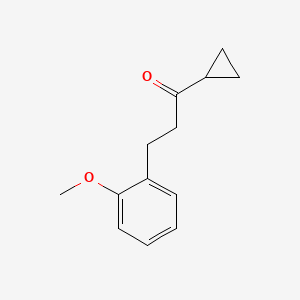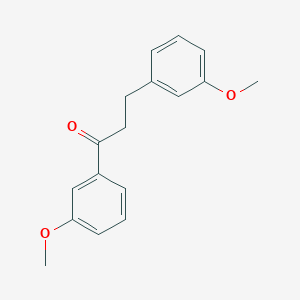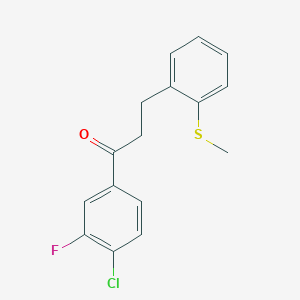
4'-Chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone, also known as 4-Chloro-3'-fluoro-3-(2-thiomethylphenyl)propiophenone, is a synthetic compound with potential applications in the fields of pharmaceuticals and biochemistry. This compound is of particular interest due to its unique properties, which include its ability to act as a selective inhibitor of certain enzymes, its low toxicity, and its relative stability in aqueous solutions.
Aplicaciones Científicas De Investigación
1. Molecular Structure and Intermolecular Interactions
Research on derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, highlights the significance of studying molecular structures and intermolecular interactions. These studies provide insights into different types of interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X, which are critical in understanding chemical behavior and properties (Shukla et al., 2014).
2. Copolymer Synthesis
The synthesis of novel copolymers using halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates demonstrates the application of chloro and fluoro derivatives in polymer science. These substances are crucial for developing new materials with specific physical and chemical properties (Savittieri et al., 2022).
3. Photoalignment in Liquid Crystals
A study on azo-containing thiophene-based prop-2-enoates shows the role of fluorinated compounds in enhancing the photoalignment of liquid crystals. This has significant implications in the field of display technologies, particularly in LCDs (Hegde et al., 2013).
4. High-Performance Polymers
Research into novel poly(arylene ether)s with pendent trifluoromethyl groups indicates the utility of fluoro derivatives in creating high-performance polymers with exceptional thermal stability. Such materials have potential applications in various industrial sectors (Banerjee et al., 1999).
5. Quantum Chemical Studies
Investigations into the molecular geometry and chemical reactivity of compounds like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one provide insights into the quantum chemical aspects of chloro and fluoro derivatives. Such studies are essential for understanding the electronic properties and reactivity of these compounds (Satheeshkumar et al., 2017).
Propiedades
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUHPMUSXMTNJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644332 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-10-4 |
Source


|
| Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

